molecular formula C19H23BrN2O3 B4896583 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol

カタログ番号 B4896583
分子量: 407.3 g/mol
InChIキー: LIBHVVCMNNOFHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has recently gained attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of various neurological disorders. In

作用機序

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in several neurological disorders. By blocking the D3 receptor, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol may be able to modulate dopamine signaling and restore normal function in this system.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, the compound has been shown to reduce locomotor activity and decrease the reinforcing effects of drugs of abuse. Additionally, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the release of dopamine in the prefrontal cortex, which may be related to its therapeutic effects in schizophrenia.

実験室実験の利点と制限

One advantage of using 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and avoid potential off-target effects. However, one limitation of using 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low potency compared to other D3 receptor antagonists. This may require higher doses of the compound to achieve therapeutic effects, which could increase the risk of side effects.

将来の方向性

There are several potential future directions for research on 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to explore the potential therapeutic applications of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol in other neurological disorders, such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol and its effects on dopamine signaling in the brain.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is a promising compound with potential therapeutic applications in the treatment of neurological disorders. The compound has been well-studied in preclinical models and has shown high selectivity for the dopamine D3 receptor. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol that could lead to improved therapeutic efficacy and reduced side effects.

合成法

The synthesis of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 4-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 2-bromo-4-hydroxy-6-methoxybenzaldehyde. The final step involves the reduction of the resulting compound with sodium borohydride. The synthesis of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been well-documented in the literature and is considered to be a reliable and reproducible method.

科学的研究の応用

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been the subject of several scientific studies, with a focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol may be able to modulate dopamine signaling and provide therapeutic benefits for these disorders.

特性

IUPAC Name

2-bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3/c1-24-16-5-3-15(4-6-16)22-9-7-21(8-10-22)13-14-11-17(20)19(23)18(12-14)25-2/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHVVCMNNOFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。